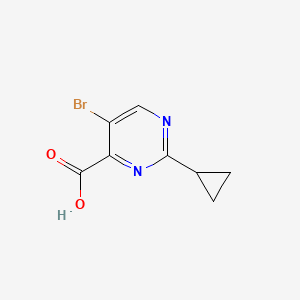

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBCWWVNZKSSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736926 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304902-95-2 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a plausible and scientifically grounded synthetic pathway, thorough characterization methodologies, and discusses the potential applications of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this important chemical entity.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including established pharmaceuticals and agrochemicals.[1] The inherent electronic properties and the spatial arrangement of the nitrogen atoms within the pyrimidine ring allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, with its unique combination of a bromine atom, a cyclopropyl group, and a carboxylic acid moiety, presents a versatile platform for further chemical modifications. The bromine atom serves as a valuable handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.[1] The cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid provides a key site for amide bond formation or other derivatizations. These features make 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Strategic Synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

While multiple synthetic routes to substituted pyrimidines exist, a robust and scalable synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid can be envisioned through a convergent strategy. The most plausible approach involves the condensation of a suitable three-carbon building block with cyclopropylamidine, followed by functional group manipulations. An analogous synthesis for the 2-methyl derivative using mucobromic acid and acetamidine has been reported, providing a strong precedent for this methodology.[2]

A potential one-step synthesis has also been described in the patent literature, involving the reaction of 2-bromomalonaldehyde with an amidine.[3] This could offer a more direct route, though the availability and stability of 2-bromomalonaldehyde may be a consideration for large-scale production.

This guide will focus on a two-step approach, commencing with the synthesis of the ethyl ester intermediate followed by hydrolysis to the final carboxylic acid. This strategy often provides better overall yields and easier purification of the intermediates.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Caption: Proposed two-step synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

This procedure is adapted from the synthesis of analogous 5-bromopyrimidine-4-carboxylates.[4]

-

Reagents and Materials:

-

Mucobromic acid

-

Cyclopropylamidine hydrochloride

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (2 M)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add cyclopropylamidine hydrochloride and stir the suspension.

-

Warm the mixture to approximately 50°C.

-

Prepare a solution of mucobromic acid in anhydrous ethanol.

-

Add the mucobromic acid solution dropwise to the amidine suspension, maintaining the temperature below 55°C.

-

After the addition is complete, add an additional portion of the sodium ethoxide solution.

-

Allow the reaction mixture to cool to room temperature and then stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

This is a standard saponification of an ester to a carboxylic acid.[5]

-

Reagents and Materials:

-

Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Dissolve ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate in a mixture of THF and water in a round-bottom flask.

-

Add lithium hydroxide to the solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid.

-

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. The following analytical techniques are recommended:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring proton, the cyclopropyl protons, and the carboxylic acid proton. The pyrimidine proton will likely appear as a singlet in the aromatic region. The cyclopropyl protons will exhibit a complex multiplet pattern in the aliphatic region. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the pyrimidine ring, the cyclopropyl group, and the carbonyl carbon of the carboxylic acid.[6][7]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[8] The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A suitable reversed-phase method should be developed to separate the target compound from any starting materials or byproducts.

Physical Properties

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

-

Appearance: The physical appearance of the solid product (e.g., color, crystalline form) should be recorded.

Summary of Expected Analytical Data

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₇BrN₂O₂ |

| Molecular Weight | 243.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (Predicted) | Signals for pyrimidine, cyclopropyl, and carboxylic acid protons |

| ¹³C NMR (Predicted) | Signals for pyrimidine, cyclopropyl, and carbonyl carbons |

| Mass Spectrum (EI) | M+ peak at m/z 242, M+2 peak at m/z 244 |

| Purity (HPLC) | ≥95% |

Applications and Future Directions

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential applications in various fields:

-

Pharmaceuticals: The pyrimidine core is a common feature in many drugs. This compound can serve as a key intermediate in the development of novel kinase inhibitors, antivirals, and other therapeutic agents.[9]

-

Agrochemicals: Pyrimidine derivatives are also utilized in the agrochemical industry as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new crop protection agents.

The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups. The carboxylic acid functionality can be readily converted to amides, esters, or other derivatives, further expanding the molecular diversity that can be accessed from this versatile intermediate.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[10] In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide has outlined a scientifically sound approach to the synthesis and characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. The detailed protocols and characterization methods provide a solid foundation for researchers and scientists working with this important chemical intermediate. The versatility of this compound as a building block in medicinal chemistry and other areas of chemical research underscores its potential for the development of novel and impactful molecules.

References

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

LookChem. (n.d.). 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid china manufacture. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Retrieved from [Link]

-

Molbase. (n.d.). 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 5-Bromo-2-methyl-4-pyrimidinecarboxylic Acid in Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2022(3), M1442. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zeerruichem.lookchem.com [zeerruichem.lookchem.com]

- 10. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, its logical synthesis, and its significant applications as a versatile intermediate for creating high-value molecules.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics across a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional pharmacophore. Within this class, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS No. 304902-95-2) emerges as a particularly valuable intermediate. The strategic placement of three distinct functional handles—the reactive bromine atom (amenable to cross-coupling), the carboxylic acid (for amide coupling and derivatization), and the lipophilic cyclopropyl group (for modulating physicochemical properties)—provides chemists with a powerful tool for systematic structure-activity relationship (SAR) studies and the development of novel molecular entities.

Chemical Structure and Identifiers

The molecular architecture of this compound is fundamental to its reactivity and utility. The electron-withdrawing nature of the pyrimidine ring and the bromine atom influences the acidity of the carboxylic acid and the reactivity of the C5 position.

Molecular Structure

Caption: 2D Structure of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid.

Chemical Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Reference |

| CAS Number | 304902-95-2 | [2][3] |

| Molecular Formula | C₈H₇BrN₂O₂ | [3][4] |

| Molecular Weight | 243.06 g/mol | [3] |

| IUPAC Name | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | - |

| SMILES | O=C(O)C1=NC(C2CC2)=NC=C1Br | [4] |

| InChI Key | Not readily available | - |

Physicochemical Properties

Understanding the physicochemical properties is critical for designing reaction conditions, purification strategies, and formulation studies. While experimental data for properties such as melting and boiling points are not consistently reported in public literature and should be confirmed via a supplier's Certificate of Analysis, key computed properties provide valuable insight.[5][6]

| Property | Value / Description | Reference |

| Melting Point | Data not available in public literature. | [5][6] |

| Boiling Point | Data not available in public literature. | [5][6] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | - |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid -OH) | [4] |

| Hydrogen Bond Acceptor Count | 4 (from the two pyrimidine nitrogens and two carboxylic acid oxygens) | [4] |

| Appearance | Typically an off-white to yellow solid. | - |

Synthesis and Manufacturing

The construction of the substituted pyrimidine core is a well-established process in organic chemistry. The most logical and field-proven approach involves the condensation of an amidine with a dicarbonyl synthon.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two readily available starting materials: Cyclopropanecarboxamidine and Mucobromic acid . This pathway is advantageous due to the commercial availability and cost-effectiveness of the precursors.[3]

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the well-documented synthesis of structurally analogous 2-substituted-5-bromopyrimidine-4-carboxylic acids.[7] This self-validating system relies on classical condensation chemistry.

Objective: To synthesize 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid from cyclopropanecarboxamidine hydrochloride and mucobromic acid.

Materials:

-

Cyclopropanecarboxamidine hydrochloride (1.0 eq)

-

Mucobromic acid (1.0 eq)

-

Sodium metal (4.0 eq)

-

Anhydrous Ethanol (as solvent)

-

2M Hydrochloric Acid (for workup)

-

Deionized Water

Protocol:

-

Preparation of Sodium Ethoxide Solution (Base):

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), carefully add sodium metal (4.0 eq) in small portions to anhydrous ethanol.

-

Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the amidine hydrochloride salt in situ, generating the free amidine base necessary for the condensation. Preparing it fresh ensures it is anhydrous and highly reactive. The reaction is highly exothermic and produces flammable hydrogen gas; therefore, controlled addition and an inert atmosphere are critical for safety.

-

-

Amidine Free-Basing and Reaction Initiation:

-

Once all the sodium has reacted and the solution has cooled, add cyclopropanecarboxamidine hydrochloride (1.0 eq) to the freshly prepared sodium ethoxide solution.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

-

Condensation with Mucobromic Acid:

-

In a separate flask, dissolve mucobromic acid (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Add the mucobromic acid solution dropwise to the amidine suspension. An exothermic reaction is expected.

-

Causality: The free amidine attacks the aldehyde carbonyl of the mucobromic acid, initiating a cascade of condensation and cyclization steps that ultimately form the pyrimidine ring. Dropwise addition is crucial to control the reaction temperature and prevent the formation of side products.

-

-

Reaction Completion:

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

-

Re-dissolve the resulting residue in a small amount of water and cool in an ice bath.

-

Acidify the solution slowly by adding 2M HCl dropwise until the pH is ~2-3. A precipitate should form.

-

Causality: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in the acidic aqueous medium, which allows for its isolation by precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexanes) to remove organic impurities.

-

Dry the product under vacuum to yield 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

-

Spectroscopic and Analytical Data (Predicted)

While experimental spectra should be obtained for confirmation, the structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum (in DMSO-d₆) is expected to show distinct signals: a singlet for the pyrimidine proton (C6-H) downfield, likely around δ 9.0 ppm.[7] The cyclopropyl group should exhibit two multiplets for the non-equivalent methylene protons (-CH₂-) and one multiplet for the methine proton (-CH-), all upfield between δ 1.0-2.5 ppm. A very broad singlet for the carboxylic acid proton will also be present.

-

¹³C NMR: Key predicted signals include the carboxylic acid carbonyl (~165-170 ppm), several signals for the aromatic carbons of the pyrimidine ring, and characteristic upfield signals for the cyclopropyl carbons.

-

Mass Spectrometry: The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom, with two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units. The exact mass should correspond to the molecular formula C₈H₇⁷⁹BrN₂O₂.

Applications in Research and Development

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is not an end-product but a high-value intermediate. Its utility lies in its ability to be readily converted into more complex molecules for biological screening.

Role as a Key Intermediate in Drug Discovery

The pyrimidine-4-carboxylic acid scaffold is a cornerstone in the synthesis of targeted therapies.[8] This intermediate is primarily used in two subsequent reaction types:

-

Amide Bond Formation: The carboxylic acid is readily activated (e.g., with HATU or EDC) and coupled with a diverse range of amines to generate libraries of pyrimidine-4-carboxamides. This approach was instrumental in developing potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in neurological and inflammatory processes.[9]

-

Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the pyrimidine core. This strategy is frequently used in the synthesis of kinase inhibitors.[10]

Application Workflow: Synthesis of a Bioactive Amide

Caption: Common synthetic transformation of the title compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets.[11]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical help.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[11]

References

-

Chemsrc. (2025). 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Retrieved from [Link]

-

AA Blocks. (n.d.). 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (2025). 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Al-Hayali, A. et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shim, T. et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Retrieved from [Link]

-

Pierre, F. et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Li, Y. et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Retrieved from [Link]

-

Gkizis, P. et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Retrieved from [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | 304902-95-2 | EMA90295 [biosynth.com]

- 3. m.molbase.com [m.molbase.com]

- 4. aablocks.com [aablocks.com]

- 5. 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID | 304902-95-2 [chemicalbook.com]

- 6. CAS#:304902-95-2 | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | Chemsrc [chemsrc.com]

- 7. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid (CAS 304902-95-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid, along with a list of current suppliers. This molecule, identified by CAS number 304902-95-2, is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities.

Chemical Identity and Properties

5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid is a heterocyclic compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol .[1][2][3] Its structure features a pyrimidine ring substituted with a bromine atom, a cyclopropyl group, and a carboxylic acid functional group.

| Property | Value | Source |

| CAS Number | 304902-95-2 | [1][2][4][5] |

| Molecular Formula | C8H7BrN2O2 | [2][3][6] |

| Molecular Weight | 243.06 | [1][3][6] |

| Appearance | See specifications from supplier | [2] |

| Purity | Typically ≥96% | [2] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [2][6] |

While specific experimental data for properties like melting point, boiling point, and solubility are not consistently available in public literature[1][7][8], its primary application is noted to be in pharmaceutical synthesis.[2] Given its chemical structure, it is expected to be a solid at room temperature and likely soluble in organic solvents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move the person to fresh air.[6] If swallowed, get medical help.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1][6]

Potential Applications in Research and Drug Development

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific biological target and mechanism of action for 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid are not detailed in the currently available literature, its structural motifs suggest several potential areas of investigation for researchers. The pyrimidine core is a key component of many anticancer, antiviral, and antimicrobial agents. The presence of a carboxylic acid group provides a handle for further chemical modification and salt formation, which can be crucial for optimizing pharmacokinetic properties. The cyclopropyl group can influence metabolic stability and binding affinity to target proteins.

Given its likely role as a building block in pharmaceutical synthesis[2], this compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers may utilize this compound in the development of novel kinase inhibitors, receptor antagonists, or modulators of other signaling pathways.

Experimental Workflow: A Conceptual Framework

For researchers looking to investigate the biological potential of this compound, a general experimental workflow can be proposed. This workflow is a conceptual guide and should be adapted based on the specific research hypothesis.

Conceptual workflow for investigating the biological activity of a novel chemical entity.

Step-by-Step Methodologies (Conceptual)

-

Compound Acquisition and Quality Control:

-

Procure 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid from a reputable supplier.

-

Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Target Identification and Hypothesis Generation:

-

Based on the structural similarity to known bioactive molecules, formulate hypotheses about its potential biological targets. Computational methods like molecular docking can be employed to predict binding to specific proteins.

-

-

Primary Screening Assays:

-

Perform high-throughput screening assays to test the compound against a panel of potential targets (e.g., kinases, G-protein coupled receptors).

-

-

Cell-Based Assays:

-

Evaluate the effect of the compound on cellular processes such as cell viability, proliferation, or apoptosis in relevant cell lines.

-

-

Mechanism of Action Studies:

-

If a primary hit is identified, conduct further experiments to elucidate the mechanism of action, such as western blotting to assess changes in protein phosphorylation or reporter gene assays to measure transcriptional activity.

-

-

Lead Optimization:

-

Synthesize analogs of the lead compound to explore the structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

-

Suppliers

A number of chemical suppliers list 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid in their catalogs. Researchers should contact these suppliers directly for information on availability, purity, and pricing.

Known Suppliers Include:

-

Wuhan Ariel Chemical Co., Ltd.[1]

-

Tianjin Derchemist Science & Technology Co., Ltd.[1]

-

Shanghai XinKai Chemical Technology Co., Ltd.[1]

-

ShangHai Wisacheam Pharmaceutical Co., Ltd.[1]

-

Shanghai Carlow Chemicals Co., Ltd.[1]

-

Capot Chemical Co., Ltd.[1]

-

Henan Alfachem Co., Ltd.[1]

-

Hangzhou ZeErRui Chemical Co., Ltd.[2]

Conclusion

5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid (CAS 304902-95-2) represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While its specific biological activity is yet to be extensively documented in publicly available literature, its chemical structure suggests a high potential for discovery in various disease areas. This guide provides a foundational understanding of its properties and a conceptual framework for its investigation, empowering researchers to explore its full potential in drug discovery and development.

References

- 1. 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID | 304902-95-2 [chemicalbook.com]

- 2. 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid china manufacture, CasNo.304902-95-2 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]

- 3. |304902-95-2|C8H7BrN2O2|MFCD11870587|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 4. CAS#:304902-95-2 | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | Chemsrc [chemsrc.com]

- 5. 304902-95-2(5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid) | Kuujia.com [fr.kuujia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 304902-95-2 Name: [xixisys.com]

- 8. lookchem.com [lookchem.com]

Unlocking the Therapeutic Potential of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific, functionalized pyrimidine derivative: 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. While direct biological data for this compound remains nascent, its structural features—a halogenated pyrimidine core, a bioisosteric cyclopropyl group, and a reactive carboxylic acid moiety—strongly suggest significant therapeutic promise. This document provides a comprehensive analysis of its potential as an anticancer, antiviral, and herbicidal agent. We will explore the mechanistic rationale for these activities, grounded in established structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals poised to investigate this promising molecule.

Introduction: The Pyrimidine Scaffold and Rationale for Investigation

Pyrimidine derivatives are integral to a vast array of biological processes, most notably as components of nucleic acids. This inherent biological relevance has made them a privileged scaffold in drug discovery, leading to the development of numerous therapeutics.[1][2][3][4] The subject of this guide, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, presents a compelling case for investigation due to the strategic combination of its substituents.

-

The 5-Bromo Moiety: Halogenation at the 5-position of the pyrimidine ring is a common strategy in drug design. The bromine atom can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. Furthermore, it can influence the electronic properties of the pyrimidine ring, potentially modulating its reactivity and metabolic stability.

-

The 2-Cyclopropyl Group: The cyclopropyl ring is increasingly utilized as a bioisostere for other functional groups, such as vinyl or phenyl groups. Its rigid, three-dimensional structure can confer conformational constraint, leading to improved target selectivity and potency. Moreover, the cyclopropyl group is often associated with enhanced metabolic stability, a critical attribute for drug candidates.

-

The 4-Carboxylic Acid Functionality: The carboxylic acid group provides a key site for interaction with biological targets, often forming strong ionic bonds or hydrogen bonds with amino acid residues in active sites. It also offers a handle for further chemical modification, such as esterification to create prodrugs with improved pharmacokinetic properties.

Given these structural features, we hypothesize that 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid possesses significant potential in three key therapeutic and agrochemical areas: oncology, virology, and herbicide development.

Potential Biological Activity I: Anticancer Properties via Kinase and Dihydroorotate Dehydrogenase Inhibition

The pyrimidine core is a well-established pharmacophore in the development of anticancer agents, with many approved drugs targeting key enzymes involved in cancer cell proliferation and survival.[5] We propose two primary mechanisms through which 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid may exert its anticancer effects: inhibition of protein kinases and inhibition of dihydroorotate dehydrogenase (DHODH).

Mechanistic Hypothesis: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, where it mimics the adenine ring of ATP and binds to the hinge region of the kinase active site.

Logical Relationship: Proposed Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition.

Mechanistic Hypothesis: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a continuous supply of pyrimidines. Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.[7][8] Several pyrimidine-based compounds have been identified as potent DHODH inhibitors.[9]

Experimental Workflow: Assessing Anticancer Activity

Caption: Workflow for evaluating anticancer potential.

Experimental Protocols

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate solution, and ATP solution.

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate IC50 values.

-

Enzyme Preparation: Purify recombinant human DHODH.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate mixture.

-

Absorbance Measurement: Monitor the decrease in absorbance of DCIP at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibitor.

Potential Biological Activity II: Antiviral Activity

Many clinically used antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis. Given its pyrimidine core, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid could act as a nucleoside analog mimic, inhibiting viral polymerases or other enzymes crucial for viral replication. A structurally related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is noted for its use in the synthesis of antiviral agents.

Mechanistic Hypothesis: Inhibition of Viral Polymerase

Viral polymerases are essential for the replication of the viral genome. Pyrimidine analogs can be incorporated into the growing nucleic acid chain, causing chain termination, or they can act as competitive inhibitors of the polymerase enzyme itself.

Logical Relationship: Proposed Antiviral Mechanism

Caption: Proposed mechanism of antiviral action.

Experimental Protocol: Antiviral Screening (Plaque Reduction Assay)

-

Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Potential Biological Activity III: Herbicidal Activity

Pyrimidine carboxylic acids are a known class of herbicides.[2] A patent for 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids highlights their use as herbicides. The potential herbicidal action of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid could be mediated through two primary mechanisms: acting as a synthetic auxin or inhibiting plant DHODH.

Mechanistic Hypothesis: Synthetic Auxin Mimicry

Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2] The carboxylic acid group is a key feature for auxin-like activity.

Mechanistic Hypothesis: Inhibition of Plant Dihydroorotate Dehydrogenase (DHODH)

Similar to its role in cancer, DHODH is crucial for pyrimidine biosynthesis in plants. Inhibition of this enzyme would deprive the plant of essential building blocks for growth and development. A novel class of herbicides targeting plant DHODH has recently been identified.[4]

Experimental Workflow: Assessing Herbicidal Activity

Caption: Workflow for evaluating herbicidal potential.

Experimental Protocol: Seed Germination and Seedling Growth Assay

-

Plate Preparation: Prepare agar plates containing different concentrations of the test compound.

-

Seed Plating: Place seeds of representative monocot (e.g., Lolium rigidum) and dicot (e.g., Arabidopsis thaliana) weeds on the plates.

-

Incubation: Incubate the plates under controlled light and temperature conditions.

-

Data Collection: Measure the percentage of seed germination, root length, and shoot length after a set period (e.g., 7-14 days).

-

Data Analysis: Determine the concentration of the compound that causes 50% inhibition of germination or growth (GR50).

Data Summary

As no direct experimental data for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is currently published, the following table presents hypothetical, yet plausible, data based on the activities of structurally related pyrimidine derivatives found in the literature. This serves as an illustrative guide for expected outcomes from the proposed experimental workflows.

| Potential Activity | Assay | Target | Hypothetical IC50/EC50/GR50 |

| Anticancer | MTT Assay (MCF-7 cells) | Cell Proliferation | 5 µM |

| Kinase Inhibition (e.g., CDK2) | Enzyme Activity | 500 nM | |

| DHODH Inhibition | Enzyme Activity | 1 µM | |

| Antiviral | Plaque Reduction (HSV-1) | Viral Replication | 10 µM |

| Herbicidal | Seedling Growth (A. thaliana) | Plant Growth | 20 µM |

Conclusion and Future Directions

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid stands as a molecule of significant, albeit unrealized, potential. Its carefully orchestrated arrangement of a pyrimidine core, a bromine substituent, a cyclopropyl group, and a carboxylic acid functionality provides a strong foundation for potent and selective biological activity. The hypotheses presented in this guide—inhibition of kinases and DHODH for anticancer and antiviral applications, and synthetic auxin mimicry or DHODH inhibition for herbicidal use—are firmly rooted in the established principles of medicinal chemistry and the extensive literature on pyrimidine derivatives.

The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to systematically investigate these potential activities. The validation of any of these hypotheses could unlock a new class of therapeutic agents or agrochemicals. Future work should focus not only on the proposed primary screening assays but also on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the mode of action. The journey from a promising chemical structure to a clinically or commercially valuable product is arduous, but for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, the first steps laid out in this guide suggest a path well worth exploring.

References

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ResearchGate. (n.d.). Herbicidal Carboxylic Acids as Synthetic Auxins | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

-

ScienceDirect. (n.d.). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

-

PMC. (n.d.). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubMed. (n.d.). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

National Genomics Data Center (CNCB-NGDC). (n.d.). Antiviral drug discovery: broad-spectrum drugs from nature. Retrieved from [Link]

- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

-

The Pharma Innovation Journal. (n.d.). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Broad-Spectrum Antiviral Therapeutics. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]

-

Patsnap. (n.d.). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

-

ASH Publications. (n.d.). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Retrieved from [Link]

-

Inhibitor Research Hub. (n.d.). br Inhibition of DHODH The final. Retrieved from [Link]

-

NIH. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Retrieved from [Link]

-

PubMed. (n.d.). Nucleoside analogs with antiviral activity. Retrieved from [Link]

-

NIH. (n.d.). Comparative activities of several nucleoside analogs against influenza A, B, and C viruses in vitro. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural and synthetic molecules with significant pharmacological applications.[1][2] As one of the three diazines, this aromatic heterocycle is integral to life itself, being a key component of nucleic acids (cytosine, thymine, and uracil).[1][2] In drug design, its derivatives are exploited for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4][5]

This guide focuses on a specific, highly versatile building block: 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid . This molecule is engineered for synthetic utility and pharmacological potential. The strategic placement of its functional groups—a reactive bromo group at the C5 position, a metabolically robust cyclopropyl moiety at C2, and a versatile carboxylic acid at C4—creates a tripartite system ideal for generating extensive chemical libraries and probing structure-activity relationships (SAR). We will dissect the synthesis of this core, explore its derivatization, and examine the biological significance of its analogs, providing a technical framework for its application in contemporary drug development programs.

Physicochemical Properties and Characterization of the Core Scaffold

A thorough understanding of the parent molecule's properties is fundamental for its effective use in synthesis and screening.

Table 1: Properties of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 304902-95-2 | [6][7][8] |

| Molecular Formula | C₈H₇BrN₂O₂ | [6][7][8] |

| Molecular Weight | 243.06 g/mol | [6][7] |

| SMILES | O=C(C1=NC(C2CC2)=NC=C1Br)O | [7][8] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

| XLogP3 | 1.3 | [7] |

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the core scaffold and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific chemical shifts and coupling constants confirm the presence of the cyclopropyl, pyrimidine, and carboxylic acid protons.[9][10]

-

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for verifying the molecular weight and purity of synthesized compounds.[3][9][11] Electrospray ionization (ESI) is a common method for analyzing pyrimidine compounds.[11]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing the purity of the final compounds and for purification. Purity levels often need to exceed 98% for biological testing.[12]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the characteristic vibrations of the aromatic pyrimidine ring.

Synthetic Strategies: From Core to Analogs

The synthesis of 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid and its subsequent derivatization are central to its utility. The synthetic logic is based on established heterocyclic chemistry principles, increasingly augmented by modern catalytic methods.

Synthesis of the Core Scaffold

While multiple routes to substituted pyrimidines exist, a common and effective strategy involves the condensation of an amidine with a β-dicarbonyl equivalent.[13] For the target molecule, this involves the reaction of cyclopropanecarboxamidine with a derivative of mucobromic acid, a strategy analogous to the synthesis of related 5-bromopyrimidine-4-carboxylic acids.[10][14]

Caption: Key derivatization strategies for the core scaffold.

The carboxylic acid is most commonly converted into amides to explore interactions with biological targets. This is a robust and high-yielding transformation. [15][16]

Causality: Peptide coupling reagents like HATU or EDCI/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH, which is optimal for the coupling reaction.

-

Dissolution : Dissolve 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation : Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 10-15 minutes at room temperature to form the active ester.

-

Amine Addition : Add the desired primary or secondary amine (1.1 eq).

-

Reaction : Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Quenching & Extraction : Upon completion, quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or preparative HPLC.

The bromine atom is a powerful synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions. [17]This allows for the installation of various aryl and heteroaryl groups, which is critical for modulating pharmacokinetic and pharmacodynamic properties.

-

Suzuki Coupling : Reacting the bromo-pyrimidine with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 5-aryl/heteroaryl derivatives. [14][17]* C-H Activation : A more advanced strategy involves the direct C-H functionalization of the pyrimidine ring, which can offer alternative regioselectivity and improved atom economy. [18][19][20]Palladium, rhodium, and copper are common catalysts for activating C-H bonds on pyrimidine and related heterocycles.

Biological Activity and Therapeutic Potential

Derivatives of pyrimidine-4-carboxylic acid have demonstrated activity against a range of biological targets. The specific substitutions at the C2, C4, and C5 positions dictate the ultimate pharmacological profile.

Case Study: NAPE-PLD Inhibitors

A prominent example of this scaffold's utility is in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). [15][16][21]NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.

A detailed structure-activity relationship (SAR) study on pyrimidine-4-carboxamides led to the discovery of potent and selective NAPE-PLD inhibitors. [15][16]The study systematically modified three positions of a pyrimidine-4-carboxamide hit.

-

R1 (Amide at C4) : Modifications here explored interactions within the binding pocket.

-

R2 (Substituent at C2) : Different groups were tested to optimize potency and lipophilicity.

-

R3 (Substituent at C6, analogous to our C5) : This position was found to be critical for activity, with substitutions like pyrrolidine significantly increasing potency compared to more polar groups like morpholine. [15][16]This suggests the pocket accommodating this substituent is hydrophobic or sensitive to steric bulk. [15][16]

Caption: Role of NAPE-PLD and its inhibition by pyrimidine derivatives.

Other Therapeutic Areas

-

Anti-inflammatory Agents : Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [4][5]The core structure can be adapted to fit into the COX-2 active site.

-

Antimicrobial Agents : The pyrimidine nucleus is present in many compounds with antibacterial and antifungal activity. [3]Novel derivatives can be screened against pathogenic strains to identify new leads.

-

Anticancer Agents : Due to their role in nucleic acid synthesis, pyrimidine analogs are classic antimetabolites. Modern derivatives are being designed to inhibit various kinases and other signaling proteins involved in cancer progression. [4][22] Table 2: Summary of Biological Activities for Pyrimidine Derivatives

| Derivative Class | Target/Activity | Therapeutic Potential | Reference(s) |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Neurological disorders, Pain, Inflammation | [15][16][21] |

| Fused Pyrimidines | COX-2 Inhibition | Anti-inflammatory, Analgesic | [4][5] |

| Thiazolopyrimidines | Antioxidant, A₂A Antagonist | Neuroprotection, Disease modification | [23] |

| Aminopyrimidines | Antibacterial, Antifungal | Infectious Diseases | [3] |

Conclusion and Future Directions

The 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid scaffold represents a highly valuable platform in medicinal chemistry. Its synthetic tractability allows for systematic exploration of chemical space around three key positions, enabling fine-tuning of pharmacological properties. The demonstrated success in developing potent NAPE-PLD inhibitors highlights the scaffold's potential for generating high-quality chemical probes and drug candidates.

Future research should focus on:

-

Expanding Chemical Diversity : Utilizing a broader range of modern cross-coupling reactions at the C5 position to install novel and complex fragments.

-

Exploring New Biological Targets : Screening libraries of these derivatives against diverse target classes, such as kinases, proteases, and GPCRs, to uncover new therapeutic applications.

-

Structure-Based Drug Design : Obtaining crystal structures of derivatives bound to their targets to rationalize SAR and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides the foundational knowledge for researchers to leverage this powerful chemical scaffold in their drug discovery endeavors.

References

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | 304902-95-2 | EMA90295 [biosynth.com]

- 7. aablocks.com [aablocks.com]

- 8. appchemical.com [appchemical.com]

- 9. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 10. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: A Methodological and Interpretive Guide

Preamble: As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, a thorough structural elucidation of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is paramount. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this document outlines the established methodologies and expected spectral characteristics, serving as a robust technical blueprint for researchers.

Contextual Framework: Synthesis and Sample Purity

The choice of analytical strategy is intrinsically linked to the compound's origin. Understanding the synthetic route is critical for anticipating potential impurities that could interfere with spectroscopic analysis. A plausible and efficient synthesis of the target compound involves the condensation of Cyclopropanecarboximidamide hydrochloride with Mucobromic acid (3,4-Dibromo-5-hydroxyfuran-2(5H)-one) .[1][2]

This reaction, analogous to established pyrimidine syntheses, proceeds via nucleophilic attack and subsequent cyclization. The primary impurities to consider would be unreacted starting materials, partially reacted intermediates, and potential side-products from alternative cyclization pathways. A final purification step, typically recrystallization or column chromatography, is essential to ensure a sample purity of >98% before spectroscopic analysis, as minor impurities can significantly complicate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the pyrimidine, cyclopropyl, and carboxylic acid protons. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Insights |

| Carboxylic Acid (-COOH) | > 13.0 | Broad Singlet (br s) | N/A | The acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal. Its chemical shift is concentration-dependent. |

| Pyrimidine (H6) | 8.8 - 9.2 | Singlet (s) | N/A | This lone proton on the pyrimidine ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent bromine atom. |

| Cyclopropyl (-CH-) | 2.2 - 2.6 | Multiplet (m) | ~3-8 | The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet. |

| Cyclopropyl (-CH₂-) | 1.1 - 1.5 | Multiplet (m) | ~3-8 | The four methylene protons of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets, coupled to each other and the methine proton. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Insights |

| Carboxylic Acid (-C OOH) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Pyrimidine (C2) | 170 - 175 | This carbon is attached to two nitrogen atoms and the cyclopropyl group, leading to significant deshielding. |

| Pyrimidine (C4) | 160 - 165 | Attached to a nitrogen and the carboxylic acid group. |

| Pyrimidine (C6) | 155 - 160 | The carbon bearing the lone pyrimidine proton. |

| Pyrimidine (C5) | 115 - 120 | The carbon attached to the bromine atom is significantly shielded by the halogen. |

| Cyclopropyl (-C H-) | 15 - 20 | The methine carbon of the cyclopropyl ring. |

| Cyclopropyl (-C H₂-) | 10 - 15 | The methylene carbons of the cyclopropyl ring. |

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality NMR data.

Workflow for NMR Analysis

Caption: Streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Collection : Apply pressure using the anvil and collect the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Data Processing : Perform an ATR correction if necessary and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data

The presence of bromine is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern | Rationale and Insights |

| [M+H]⁺ | 242.9764 / 244.9743 | Two peaks of nearly equal intensity, separated by 2 m/z units. | This corresponds to the protonated molecule and is expected to be the base peak in positive ion mode ESI. |

| [M-H]⁻ | 240.9618 / 242.9598 | Two peaks of nearly equal intensity, separated by 2 m/z units. | The deprotonated molecule, which should be readily formed in negative ion mode due to the acidic proton. |

| [M-CO₂H]⁺ | 197.9719 / 199.9699 | Two peaks of nearly equal intensity, separated by 2 m/z units. | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral radical. |

Experimental Protocol: LC-MS Data Acquisition

Liquid chromatography coupled with mass spectrometry (LC-MS) is ideal for analyzing the purity and confirming the molecular weight of the synthesized compound.

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatography : Use a C18 reverse-phase column with a gradient elution from water/formic acid to acetonitrile/formic acid. This will separate the target compound from any potential impurities.

-

Mass Spectrometry : Analyze the column eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire data in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the target compound. Determine the exact mass and compare it to the calculated value. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Conclusion

This guide provides a detailed methodological and interpretive framework for the comprehensive spectroscopic characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. By following the outlined protocols for NMR, IR, and MS, researchers can obtain high-quality data. The expected spectral features discussed herein, grounded in fundamental principles of spectroscopy and structural chemistry, offer a reliable basis for the confirmation of the molecular structure and the assessment of sample purity. This systematic approach ensures the generation of trustworthy and authoritative data essential for advancing research and development in the pharmaceutical sciences.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-